N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indenylidene moiety and a methanesulfinylphenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID typically involves multiple steps, starting with the preparation of the fluorinated indenylidene intermediate This intermediate is then coupled with the methanesulfinylphenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The fluorinated indenylidene moiety can be reduced under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone derivative, while reduction of the fluorinated indenylidene moiety produces a reduced indenylidene compound.
Wissenschaftliche Forschungsanwendungen
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets and pathways. The fluorinated indenylidene moiety may interact with enzymes or receptors, modulating their activity. The methanesulfinylphenyl group could influence the compound’s binding affinity and specificity. These interactions ultimately lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorine Compounds: Organic compounds containing chlorine, used in various applications.
Uniqueness
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is unique due to its combination of a fluorinated indenylidene moiety and a methanesulfinylphenyl group. This structural arrangement imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C22H20FNO4S |
---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H20FNO4S/c1-13-18(9-14-3-6-16(7-4-14)29(2)28)17-8-5-15(23)10-20(17)19(13)11-21(25)24-12-22(26)27/h3-10H,11-12H2,1-2H3,(H,24,25)(H,26,27)/b18-9+ |
InChI-Schlüssel |
YHIPTYHDOZQZLO-GIJQJNRQSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.